molecular formula C7H7F3N2 B15220726 2,4-Dimethyl-6-(trifluoromethyl)pyrimidine

2,4-Dimethyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B15220726
M. Wt: 176.14 g/mol
InChI Key: AVDYROAQRHTYDK-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of two methyl groups at positions 2 and 4, and a trifluoromethyl group at position 6. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-(trifluoromethyl)pyrimidine typically involves the use of commercially available starting materials. One common method involves the reaction of 2,4-dimethylpyrimidine with trifluoromethylating agents under specific conditions. For example, the use of trifluoromethyl iodide (CF3I) in the presence of a base such as cesium carbonate (Cs2CO3) can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Dimethyl-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyrimidine: Lacks the trifluoromethyl group, resulting in different chemical properties.

    6-Trifluoromethylpyrimidine: Lacks the methyl groups at positions 2 and 4.

    2,4,6-Trimethylpyrimidine: Contains an additional methyl group instead of the trifluoromethyl group.

Uniqueness

2,4-Dimethyl-6-(trifluoromethyl)pyrimidine is unique due to the presence of both methyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in various applications .

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

2,4-dimethyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C7H7F3N2/c1-4-3-6(7(8,9)10)12-5(2)11-4/h3H,1-2H3

InChI Key

AVDYROAQRHTYDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)C(F)(F)F

Origin of Product

United States

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